4-(5-amino-1H-pyrazol-1-yl)benzonitrile 4-(5-amino-1H-pyrazol-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1152964-72-1
VCID: VC3355553
InChI: InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2
SMILES: C1=CC(=CC=C1C#N)N2C(=CC=N2)N
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol

4-(5-amino-1H-pyrazol-1-yl)benzonitrile

CAS No.: 1152964-72-1

Cat. No.: VC3355553

Molecular Formula: C10H8N4

Molecular Weight: 184.2 g/mol

* For research use only. Not for human or veterinary use.

4-(5-amino-1H-pyrazol-1-yl)benzonitrile - 1152964-72-1

Specification

CAS No. 1152964-72-1
Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
IUPAC Name 4-(5-aminopyrazol-1-yl)benzonitrile
Standard InChI InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2
Standard InChI Key IDJXQZRBIMFECC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)N2C(=CC=N2)N
Canonical SMILES C1=CC(=CC=C1C#N)N2C(=CC=N2)N

Introduction

Chemical Structure and Properties

Structural Identification

4-(5-amino-1H-pyrazol-1-yl)benzonitrile is characterized by a pyrazole ring with an amino group at position 5, connected to a benzonitrile group at position 1. The molecular structure creates a distinctive arrangement that contributes to its chemical and biological properties.

The key structural parameters of this compound are as follows:

  • Molecular Formula: C10H8N4

  • SMILES Notation: C1=CC(=CC=C1C#N)N2C(=CC=N2)N

  • InChI: InChI=1S/C10H8N4/c11-7-8-1-3-9(4-2-8)14-10(12)5-6-13-14/h1-6H,12H2

  • InChIKey: IDJXQZRBIMFECC-UHFFFAOYSA-N

Physical and Chemical Properties

The compound's structure includes four nitrogen atoms and a cyano group, contributing to its unique chemical reactivity. The presence of the amino group at the 5-position of the pyrazole ring provides a site for hydrogen bonding and further functionalization, making this compound versatile for chemical modifications and interactions with biological targets.

Spectroscopic Data

Mass spectrometry data for 4-(5-amino-1H-pyrazol-1-yl)benzonitrile shows various adduct forms, with corresponding predicted collision cross-section (CCS) values as presented in Table 1.

Table 1: Predicted Collision Cross Section Data for 4-(5-amino-1H-pyrazol-1-yl)benzonitrile

Adductm/zPredicted CCS (Ų)
[M+H]+185.08217142.5
[M+Na]+207.06411154.9
[M+NH4]+202.10871147.1
[M+K]+223.03805147.0
[M-H]-183.06761138.3
[M+Na-2H]-205.04956147.9
[M]+184.07434142.1
[M]-184.07544142.1

Source: PubChemLite database

Synthesis Methods

General Approaches to 5-Aminopyrazole Synthesis

The synthesis of 5-aminopyrazoles, including 4-(5-amino-1H-pyrazol-1-yl)benzonitrile, typically involves several established methods. One common approach involves the reaction of α-cyanoacetophenones with hydrazines, which proceeds through nucleophilic attack and cyclization mechanisms .

The general reaction pathway follows this sequence:

  • Terminal nitrogen of hydrazine attacks the carbonyl carbon

  • Formation of hydrazones as intermediates

  • Cyclization occurs through the attack of the other nitrogen on the nitrile carbon

  • Formation of the 5-aminopyrazole structure

Specific Synthesis Routes

For compounds like 4-(5-amino-1H-pyrazol-1-yl)benzonitrile, the synthesis often utilizes benzonitrile derivatives as precursors. One approach involves the reaction of 4-hydrazinobenzonitrile with appropriate α-cyano compounds to form the pyrazole ring with the amino group at position 5.

Another reported method involves solid-phase synthesis, which offers advantages for creating combinatorial libraries. This approach typically uses resin-bound β-ketonitrile derivatives that react with hydrazines to yield the corresponding 5-aminopyrazoles . The products can then be cleaved from the resin to obtain the desired compounds.

Multi-Component Synthesis

A more efficient approach for synthesizing such compounds is the three-component, two-step "catch and release" solid-phase synthesis. This method involves base-promoted condensation of 2-sulfonyl- or 2-carbonyl-acetonitrile derivatives and has been reported as an effective strategy for preparing 3,4,5-trisubstituted pyrazoles . This approach is particularly useful for developing libraries of compounds for drug discovery screening.

Biological and Pharmacological Properties

General Properties of Aminopyrazoles

While specific biological activity data for 4-(5-amino-1H-pyrazol-1-yl)benzonitrile is limited in the available search results, the aminopyrazole scaffold generally exhibits a wide range of biological activities. Aminopyrazoles have been reported to possess:

  • Anticancer/antiproliferative properties

  • Antimicrobial activities

  • Enzyme inhibition capabilities

  • Anti-inflammatory effects

Applications

Pharmaceutical Research

The aminopyrazole scaffold has significant applications in medicinal chemistry, particularly in developing compounds with anticancer, antibacterial, and enzyme inhibitory properties. Compounds similar to 4-(5-amino-1H-pyrazol-1-yl)benzonitrile have been investigated for their potential as:

  • Kinase inhibitors for cancer treatment

  • Carbonic anhydrase inhibitors with antitumor properties

  • Antimicrobial agents against various bacterial strains

Material Science Applications

The unique structural features of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile, particularly the presence of the cyano group and the amino-substituted pyrazole ring, make it potentially valuable for materials science applications. Similar compounds have been explored for:

  • Development of functional materials

  • Use as building blocks for more complex structures

  • Potential applications in optical and electronic devices

Chemical Building Blocks

The compound's structure provides opportunities for further functionalization, making it a valuable intermediate in organic synthesis. The amino group can be modified through various reactions, including:

  • Acylation and alkylation

  • Diazotization and subsequent coupling reactions

  • Formation of amide and imide derivatives

  • Use as a precursor for more complex heterocyclic systems

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 4-(5-amino-1H-pyrazol-1-yl)benzonitrile but differ in their substitution patterns or functional groups. Two notable examples from the search results include:

  • 4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile (C11H10N4, MW: 198.22 g/mol) - This analog features an aminomethyl group at position 5 of the pyrazole ring rather than a direct amino substituent.

  • 4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrile (C11H10N4, MW: 198.22 g/mol) - This compound has an amino group at position 3 and a methyl group at position 5 of the pyrazole ring .

Table 2: Comparison of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Differences
4-(5-amino-1H-pyrazol-1-yl)benzonitrileC10H8N4184.20 g/molAmino group at position 5 of pyrazole
4-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrileC11H10N4198.22 g/molAminomethyl group at position 5 of pyrazole
4-(3-amino-5-methyl-1H-pyrazol-1-yl)benzonitrileC11H10N4198.22 g/molAmino group at position 3, methyl at position 5

Structure-Activity Relationships

The position of functional groups on the pyrazole ring significantly affects the biological and chemical properties of these compounds. For example, in aminopyrazole derivatives:

  • Position of the amino group (3 vs. 5) affects interactions with biological targets

  • Additional substituents like methyl groups can influence lipophilicity and membrane permeability

  • The aminomethyl variant provides additional conformational flexibility compared to the direct amino substituent

Analytical Methods

Identification and Characterization

Several analytical techniques are commonly employed for the identification and characterization of compounds like 4-(5-amino-1H-pyrazol-1-yl)benzonitrile:

  • Mass spectrometry - As shown in Table 1, different adducts can be formed and detected, with characteristic m/z values

  • Infrared spectroscopy - Useful for identifying functional groups such as -NH2 and -C≡N

  • NMR spectroscopy - Provides detailed structural information about the arrangement of atoms

  • X-ray crystallography - Offers definitive confirmation of the three-dimensional structure

Future Research Directions

Structure Optimization

Future research may focus on structural modifications of 4-(5-amino-1H-pyrazol-1-yl)benzonitrile to enhance specific properties or activities:

  • Addition of substituents to the benzonitrile ring to modify electronic properties

  • Functionalization of the amino group to create derivatives with improved biological activities

  • Incorporation into larger molecular systems as a building block

Material Science Applications

The unique structure of this compound suggests potential applications in:

  • Development of functional materials with specific optical or electronic properties

  • Creation of self-assembling systems through hydrogen bonding interactions

  • Use as ligands in coordination chemistry to create metal complexes with novel properties

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